molecular formula C30H50O2 B1149299 Olean-12-ene-3,24-diol CAS No. 119318-15-9

Olean-12-ene-3,24-diol

Cat. No.: B1149299
CAS No.: 119318-15-9
M. Wt: 443
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olean-12-ene-3,24-diol: is a natural triterpenoid compound with the molecular formula C30H50O2 and a molecular weight of 442.72 g/mol . It is known for its biological properties, including anti-inflammatory, anticancer, and immunosuppressive activities . This compound is found in various plants and has been the subject of extensive research due to its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

Olean-12-ene-3,24-diol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, this compound interacts with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . These interactions highlight the compound’s potential as an anti-inflammatory and immunomodulatory agent.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis . Furthermore, it has been shown to affect the expression of genes related to inflammation and cancer, thereby impacting cellular functions such as proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound inhibits the activity of COX enzymes by binding to their active sites, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, it can activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation . These molecular interactions underpin the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can maintain its anti-inflammatory and anticancer effects for several weeks in vitro . Its stability and efficacy may decrease over time, necessitating careful consideration of storage and handling conditions in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage range for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues . Understanding these metabolic pathways is crucial for elucidating the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms play a vital role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Post-translational modifications, such as phosphorylation and glycosylation, can also affect its subcellular localization and activity . Understanding these localization patterns is essential for elucidating the precise mechanisms of action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Olean-12-ene-3,24-diol can be synthesized from suitable starting materials through chemical synthesis methods. One common approach involves the use of synthetic oxides . The reaction conditions typically include controlled temperatures and the use of specific catalysts to facilitate the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as black poplar (Salix viminalis) . The extraction process includes steps like solvent extraction, purification, and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Olean-12-ene-3,24-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of esters or ethers.

Comparison with Similar Compounds

Olean-12-ene-3,24-diol is unique compared to other similar compounds due to its specific biological activities and chemical structure. Some similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

IUPAC Name

(6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-25(2)14-15-26(3)16-17-29(6)20(21(26)18-25)8-9-23-27(4)12-11-24(32)28(5,19-31)22(27)10-13-30(23,29)7/h8,21-24,31-32H,9-19H2,1-7H3/t21-,22?,23-,24?,26-,27+,28?,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWLPZMPTFQYQI-CKRSNBQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CCC(C5(C)CO)O)C)C)[C@H]1CC(CC2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.